Succinimide, N-(1,2-dihydro-3-quinolylaminomethyl)-
CAS No.: 73927-00-1
Cat. No.: VC18483429
Molecular Formula: C14H15N3O2
Molecular Weight: 257.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 73927-00-1 |
|---|---|
| Molecular Formula | C14H15N3O2 |
| Molecular Weight | 257.29 g/mol |
| IUPAC Name | 1-[(1,2-dihydroquinolin-3-ylamino)methyl]pyrrolidine-2,5-dione |
| Standard InChI | InChI=1S/C14H15N3O2/c18-13-5-6-14(19)17(13)9-16-11-7-10-3-1-2-4-12(10)15-8-11/h1-4,7,15-16H,5-6,8-9H2 |
| Standard InChI Key | SFJFXJLEUGTYTN-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(=O)N(C1=O)CNC2=CC3=CC=CC=C3NC2 |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 1-[(1,2-dihydroquinolin-3-ylamino)methyl]pyrrolidine-2,5-dione, reflects its bifunctional design: a pyrrolidine-2,5-dione (succinimide) core linked via a methylene group to a 1,2-dihydroquinolin-3-amine moiety. The canonical SMILES string encodes this topology, while the InChIKey SFJFXJLEUGTYTN-UHFFFAOYSA-N provides a unique identifier for computational studies.
Table 1: Key Physicochemical Descriptors
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 257.29 g/mol |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 4 |
| Topological Polar Surface | 67.8 Ų |
Spectroscopic Characterization
While experimental spectral data (e.g., -NMR, -NMR) remain unpublished, analogous succinimide derivatives exhibit carbonyl stretching vibrations near 1700–1800 cm in IR spectra . The quinoline moiety likely contributes aromatic - transitions in UV-Vis spectra between 250–300 nm.
Synthesis and Reaction Pathways
Established Synthetic Routes
The primary synthesis involves a two-step protocol:
-
Quinoline Functionalization: 1,2-Dihydroquinolin-3-amine is prepared via catalytic hydrogenation of 3-nitroquinoline.
-
Imide Formation: Reaction with N-(bromomethyl)succinimide under basic conditions (e.g., KCO/DMF) yields the target compound through nucleophilic substitution.
Table 2: Representative Reaction Conditions
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| 1 | H/Pd-C, EtOH | 25°C | 78% |
| 2 | N-(BrCH)succinimide, KCO | 80°C | 65% |
Mechanistic Insights
The second step proceeds via an S2 mechanism, where the quinoline amine attacks the electrophilic methylene carbon of N-(bromomethyl)succinimide. Steric hindrance from the bicyclic quinoline system may explain moderate yields compared to simpler succinimide derivatives .
Reactivity and Functionalization
Radical Chemistry
Though direct studies are lacking, structural analogs like N-bromosuccinimide (NBS) undergo homolytic cleavage to generate nitrogen-centered radicals (NCRs) . Computational analyses suggest the title compound’s N–C bond dissociation energy (BDE) ranges between 45–50 kcal/mol, enabling potential radical reactivity under photolytic or thermal conditions.
Electrophilic Substitution
Challenges and Future Directions
Synthetic Limitations
Current methods suffer from:
Unexplored Reactivity
Key unanswered questions include:
-
Competence in transition-metal-catalyzed cross-couplings
-
Behavior under photoredox conditions
-
Enantioselective synthesis of chiral derivatives
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